2-Tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester
Description
2-Tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester (CAS: 155818-14-7) is a bicyclic ester with a 1,3-dioxane core. Its molecular formula is C₈H₁₄O₄, and it features a tert-butyl group at position 2 and a methyl ester at position 5 (SMILES: COC(=O)C1COC(C)(C)OC1) . The tert-butyl group enhances stability and influences reactivity by providing steric hindrance, while the methyl ester group facilitates further functionalization .
Properties
IUPAC Name |
methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)9-13-5-7(6-14-9)8(11)12-4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVSYWISVFIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1OCC(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546418 | |
| Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-17-9 | |
| Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Esterification
This acid-catalyzed method refluxes the carboxylic acid with excess methanol in the presence of sulfuric acid or PTSA. For example, the conversion of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to its methyl ester derivative achieved 70–85% yields after 6–8 hours at 65°C. However, this approach is less favored for acid-sensitive substrates due to potential dehydration side reactions.
Methylation via Methyl Iodide
A more efficient pathway involves treating the carboxylate salt (e.g., sodium or potassium) with methyl iodide in anhydrous tetrahydrofuran (THF) or DMF. The ACS publication highlights this method for synthesizing 67 , where methyl iodide and potassium carbonate yielded the methyl ester in 89% yield after 2 hours at room temperature. Advantages include milder conditions and shorter reaction times compared to Fischer esterification.
Protection/Deprotection Strategies for Functional Group Compatibility
Synthetic routes often require temporary protection of hydroxyl or amine groups to prevent undesired reactions. For instance:
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tert-Butyldimethylsilyl (TBS) ethers : Used in J-STAGE’s synthesis of 17o , where a hydroxyl group was protected with TBSCl and imidazole in dichloromethane, achieving >90% protection efficiency. Deprotection employed tetrabutylammonium fluoride (TBAF) in THF.
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Benzyl ethers : Employed during Miyaura–Ishiyama borylation to shield reactive hydroxyls, as seen in the synthesis of 26w .
These strategies ensure selective reactivity at desired sites, particularly when multiple functional groups are present.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and conditions:
Challenges and Optimization Opportunities
Despite advances, several hurdles persist:
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Isotopic purity in deuterated analogs : The synthesis of deuterated variants (e.g., d3-methyl groups) demands stringent exclusion of moisture and precise stoichiometry to minimize proton-deuterium exchange.
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Regioselectivity in coupling : Bulky tert-butyl groups can hinder coupling reactions, necessitating catalysts like PdCl₂(dppf)·CH₂Cl₂ for efficient cross-coupling.
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Scale-up limitations : High dilution conditions for cyclocondensation are impractical industrially, prompting exploration of continuous flow reactors to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-1,3-dioxane-5-carboxylic acid.
Reduction: Formation of 2-tert-butyl-1,3-dioxane-5-methanol.
Substitution: Formation of various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid Benzyl Ester (LA/MTC-COOBn)
- Structure : Contains a benzyl ester (COOBn) instead of methyl ester and an oxo group at position 2.
- The oxo group introduces additional polarity .
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
- Structure : Lacks the ester group (carboxylic acid form) and has three methyl groups (positions 2, 2, and 5).
- Key Differences : The carboxylic acid form (CAS: 16837-14-2) is more polar, affecting solubility and reactivity. It is often used as a precursor for esterification .
2-(2-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic Acid
- Structure : Substituted with a bromophenyl group (position 2) and an ethyl chain (position 5).
- Key Differences : The bromophenyl group enhances electrophilicity, making it suitable for cross-coupling reactions. The ethyl chain increases hydrophobicity .
2-Tert-butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 (Deuterated Analog)
Physical and Chemical Properties
Research Findings and Case Studies
- Pharmaceutical Applications: A curcumin derivative synthesized using 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid showed anti-tumor activity in HCC827 xenograft models, highlighting the role of ester intermediates in drug development .
Material Science :
- Maleimide-functionalized dioxanes (e.g., from ) are used in polymer chemistry for click reactions, leveraging their hydrolytic stability .
Biological Activity
2-Tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-Tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester is , with a molecular weight of approximately 218.26 g/mol. The compound features a dioxane ring structure, which contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures to 2-tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester exhibit diverse biological activities. These activities include antibacterial, anticancer, and anti-inflammatory effects. The following sections will delve into specific biological activities and relevant studies.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of 2-tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester against various bacterial strains.
Table 1: Antibacterial Activity Against Common Bacterial Strains
The compound demonstrated significant antibacterial activity against Gram-negative and Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of 2-tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester have also been investigated in various studies. Research shows that it may induce cytotoxic effects in cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects of the compound on human glioblastoma cells (GBM), it was found to significantly inhibit cell growth at concentrations as low as . The study utilized flow cytometry to analyze cell cycle effects and revealed that treatment with the compound resulted in an accumulation of cells in the G2/M phase, indicating its potential as a microtubule disruptor similar to known anticancer agents like colchicine .
The mechanism by which 2-tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester exerts its biological effects appears to involve interference with cellular pathways related to cell division and bacterial cell wall synthesis. The dioxane structure may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are validated:
- Esterification : Reacting the corresponding carboxylic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or TsOH) at reflux. Excess tert-butyl alcohol improves esterification efficiency .
- Sₙ2 Alkylation : Using a carboxylate salt (e.g., sodium salt) with methyl iodide in polar aprotic solvents (DMF or DMSO) at 50–70°C. This method avoids racemization in chiral intermediates .
Q. How can researchers characterize the stereochemical purity of this compound?
- Analytical Tools :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a hexane/isopropanol mobile phase to resolve enantiomers .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the dioxane ring to confirm conformational rigidity. NOE experiments can verify spatial proximity of substituents .
Q. What are the stability considerations for this ester under varying pH and temperature conditions?
- Stability Profile :
- Acidic Conditions : Hydrolysis of the ester group occurs rapidly below pH 3, forming the carboxylic acid.
- Basic Conditions : Saponification is slower but significant above pH 10.
- Thermal Stability : Decomposition begins at >120°C, detected via TGA/DSC. Store at –20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Computational Workflow :
Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for esterification or alkylation steps. Identify steric/electronic barriers from the tert-butyl group .
Reaction Path Screening : Apply ICReDD’s hybrid computational-experimental framework to predict optimal solvents, catalysts, and temperatures .
- Case Study : Simulations reveal that bulky bases (e.g., DIPEA) reduce side reactions during methyl ester formation by minimizing nucleophilic attack on the dioxane ring .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound’s synthesis?
- Root Causes : Discrepancies arise from:
- Impurity Profiles : Unreported byproducts (e.g., tert-butyl ethers) skew yield calculations. Use GC-MS or NMR for full impurity mapping .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize intermediates but may promote racemization. Compare kinetic vs. thermodynamic control using Eyring plots .
Q. What strategies enhance regioselectivity in functionalizing the dioxane ring?
- Directed Functionalization :
- Protecting Groups : Temporarily block the carboxylic acid moiety with tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution to the 5-position .
- Metal Catalysis : Pd-catalyzed C–H activation selectively modifies the dioxane ring’s electron-rich positions. Screen ligands (e.g., phosphines) to modulate selectivity .
Q. How does the tert-butyl group influence the compound’s conformational dynamics in solution?
- Conformational Analysis :
- NMR Studies : Variable-temperature NMR reveals restricted rotation of the dioxane ring due to steric bulk. Chair conformations dominate, with axial orientation of the tert-butyl group minimizing 1,3-diaxial strain .
- MD Simulations : Molecular dynamics (e.g., AMBER) predict solvent-dependent conformational equilibria. In apolar solvents (toluene), the tert-butyl group stabilizes chair conformations by 5–8 kcal/mol compared to polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
